molecular formula C8H6BrIO3 B3031026 5-Bromo-2-iodo-4-methoxybenzoic acid CAS No. 1269292-64-9

5-Bromo-2-iodo-4-methoxybenzoic acid

Cat. No.: B3031026
CAS No.: 1269292-64-9
M. Wt: 356.94
InChI Key: NYCLPOHLHGQJDV-UHFFFAOYSA-N
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Description

5-Bromo-2-iodo-4-methoxybenzoic acid is an organic compound with the molecular formula C8H6BrIO3 and a molecular weight of 356.94 g/mol It is a derivative of benzoic acid, characterized by the presence of bromine, iodine, and methoxy functional groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-iodo-4-methoxybenzoic acid typically involves the halogenation of 4-methoxybenzoic acid. One common method is the sequential bromination and iodination of 4-methoxybenzoic acid. The reaction conditions often include the use of bromine and iodine reagents in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-iodo-4-methoxybenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzoic acids .

Scientific Research Applications

5-Bromo-2-iodo-4-methoxybenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-iodo-4-methoxybenzoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-iodo-4-methoxybenzoic acid is unique due to the specific arrangement of bromine, iodine, and methoxy groups on the benzene ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .

Properties

IUPAC Name

5-bromo-2-iodo-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCLPOHLHGQJDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)I)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201280473
Record name Benzoic acid, 5-bromo-2-iodo-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269292-64-9
Record name Benzoic acid, 5-bromo-2-iodo-4-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269292-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-bromo-2-iodo-4-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201280473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-iodo-4-methoxybenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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